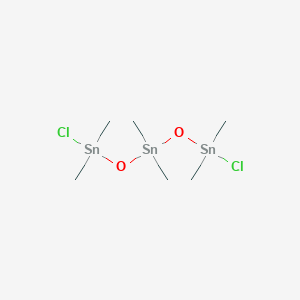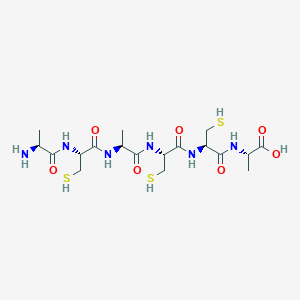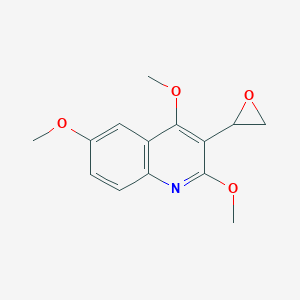
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 2,4,6-trimethoxy-3-oxiranyl-: is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of pharmacological activities. The compound features three methoxy groups at positions 2, 4, and 6, and an oxiranyl group at position 3, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Oxiranyl Group Addition: The oxiranyl group can be introduced through epoxidation reactions. This can be achieved by treating the corresponding alkene with peracids such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
化学反応の分析
Types of Reactions:
Oxidation: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring. Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, alkyl halides, amines, thiols
Major Products:
- Quinoline N-oxides
- Dihydroquinoline derivatives
- Substituted quinoline derivatives
科学的研究の応用
Chemistry: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the study of cell signaling pathways and molecular mechanisms of diseases.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anticancer, antiviral, and antimicrobial properties. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.
Industry: In the industrial sector, Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of Quinoline, 2,4,6-trimethoxy-3-oxiranyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, influencing cell signaling pathways and cellular responses.
Molecular Targets and Pathways:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, affecting cell signaling and communication.
Pathways: Influence on pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Quinoline: The parent compound, known for its broad range of pharmacological activities.
2,4,6-Trimethoxyquinoline: Lacks the oxiranyl group but shares the methoxy substitutions.
3-Oxiranylquinoline: Lacks the methoxy groups but contains the oxiranyl group.
Uniqueness: Quinoline, 2,4,6-trimethoxy-3-oxiranyl- is unique due to the presence of both methoxy and oxiranyl groups. This combination enhances its reactivity and potential for diverse chemical transformations. The compound’s unique structure also contributes to its distinct pharmacological properties, making it a valuable molecule in scientific research and industrial applications.
特性
CAS番号 |
827303-68-4 |
|---|---|
分子式 |
C14H15NO4 |
分子量 |
261.27 g/mol |
IUPAC名 |
2,4,6-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-8-4-5-10-9(6-8)13(17-2)12(11-7-19-11)14(15-10)18-3/h4-6,11H,7H2,1-3H3 |
InChIキー |
LRNNRINKGWDJND-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C(C(=C2OC)C3CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
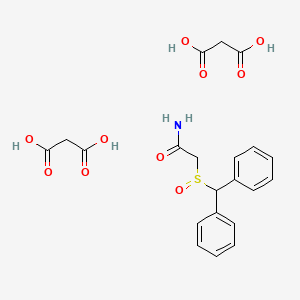
![(3S)-N-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B14226861.png)

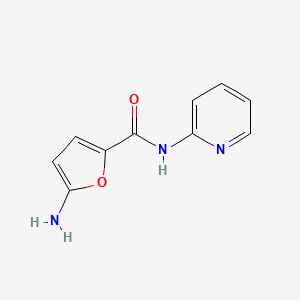
![N-[2-(2,4-dichlorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14226871.png)

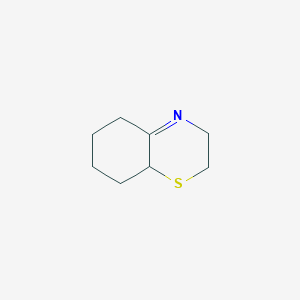

![Propan-2-yl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14226902.png)
